1,3-Dicyclopropylurea

Description

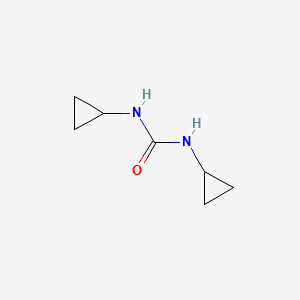

1,3-Dicyclopropylurea (CAS 69332-65-6) is a substituted urea derivative featuring two cyclopropyl groups attached to the urea backbone. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . This compound is utilized in synthetic chemistry as a precursor or intermediate in the preparation of heterocyclic compounds, such as xanthine derivatives, due to its ability to participate in cyclization reactions . Structurally, the cyclopropyl rings confer rigidity and steric hindrance, influencing its reactivity and solubility. Safety data indicate that it poses environmental hazards, particularly to aquatic organisms, and requires precautions to avoid inhalation, skin contact, or ingestion .

Properties

IUPAC Name |

1,3-dicyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPJIMFSWXFAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropylurea can be synthesized through the reaction of cyclopropylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds as follows:

2C3H5NH2+COCl2→C7H12N2O+2HCl

The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risks associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylurea can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and carbon dioxide.

Oxidation: Oxidative cleavage of the cyclopropyl rings can occur under strong oxidizing conditions, leading to the formation of carboxylic acids or ketones.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Cyclopropylamine and carbon dioxide.

Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1,3-Dicyclopropylurea has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as high thermal stability or unique mechanical characteristics.

Catalysis: It can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

Biological Studies: The compound’s potential biological activity is of interest for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropylurea depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares 1,3-Dicyclopropylurea with analogous compounds in terms of structural features, physicochemical properties, and applications.

Key Findings from Comparative Analysis

Steric and Electronic Effects :

- This compound exhibits significant steric hindrance due to its two cyclopropyl groups, which differentiates it from N-cyclopropylurea (single cyclopropyl group). This property enhances its utility in reactions requiring controlled stereoselectivity .

- In contrast, 3-Hydroxy-1,1-diisopropylurea contains a hydroxyl group, increasing its polarity and solubility in polar solvents compared to the hydrophobic cyclopropyl analogs .

Environmental and Safety Profiles: Among the compounds, this compound is uniquely flagged for environmental hazards, necessitating stringent disposal protocols . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting a research gap .

Synthetic Utility: this compound is critical in synthesizing xanthine derivatives, as demonstrated in its reaction with cyanoacetic acid under acetic anhydride .

Biological Activity

1,3-Dicyclopropylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound can be synthesized through the reaction of cyclopropylamine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to manage exothermic reactions. The general reaction can be represented as follows:

This compound features a unique structure with two cyclopropyl groups attached to different nitrogen atoms in the urea moiety, which contributes to its distinct chemical properties and potential reactivity patterns .

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. One notable mechanism involves its role as a modulator of the permeability transition pore complex (PTPC) in mitochondria. This pathway is crucial in regulating cell death, particularly under conditions of calcium overload, which is relevant in neurodegenerative disorders and cardiovascular diseases .

Research Findings

Recent studies have demonstrated that this compound exhibits significant cytoprotective effects by inhibiting PTPC opening. This inhibition can help maintain cell viability under stress conditions, suggesting potential therapeutic applications in diseases characterized by excessive cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Description | Notable Biological Activity |

|---|---|---|

| 1,1-Dicyclopropylurea | Both cyclopropyl groups on the same nitrogen | Limited biological studies available |

| 1,3-Dicyclopropylthiourea | Sulfur atom replacing oxygen in urea | Potentially different reactivity patterns |

| Cyclopropylurea | One cyclopropyl group | Less steric hindrance than dicyclopropylureas |

This table highlights how this compound's unique structure contributes to its distinct reactivity and biological activity compared to other urea derivatives .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection Studies : In vitro studies using AC16 cardiac cells demonstrated that treatment with this compound significantly reduced cell death induced by mitochondrial calcium overload. These findings underscore its potential for developing therapies aimed at neurodegenerative diseases where mitochondrial dysfunction is a key factor .

- Cardiovascular Research : The compound has been evaluated for its effects on cardiomyocyte survival under stress conditions. Results indicated that it could enhance cell survival rates by preventing PTPC opening during pathological calcium overload scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.